Cas no 865658-73-7 (4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one)

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one structure
865658-73-7 structure
商品名:4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
CAS番号:865658-73-7
MF:
メガワット:
CID:4662078

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one 化学的及び物理的性質

名前と識別子

    • 4-(4-HYDROXYPHENYL)-3,7,7-TRIMETHYL-2,4,6,7,8,9-HEXAHYDRO-5H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE
    • 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI78133-10mg
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI78133-1mg
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
1mg
$201.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614823-1mg
4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 98%
1mg
¥535.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614823-10mg
4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 98%
10mg
¥800.00 2024-04-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00922864-1g
4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
3W-0454-10G
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
10g
£5775.00 2023-09-08
Key Organics Ltd
3W-0454-5MG
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
5mg
£46.00 2023-09-08
Key Organics Ltd
3W-0454-0.5G
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
0.5g
£385.00 2023-09-08
A2B Chem LLC
AI78133-5mg
4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 >90%
5mg
$214.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614823-5mg
4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
865658-73-7 98%
5mg
¥573.00 2024-04-28

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one 関連文献

4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-oneに関する追加情報

4-(4-Hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one: A Comprehensive Overview

The compound with CAS No 865658-73-7, known as 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one, has garnered significant attention in the scientific community due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazoloquinoline derivatives, which are known for their diverse pharmacological profiles. The pyrazolo[3,4-b]quinolin core structure is a key feature of this molecule, contributing to its stability and reactivity. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various therapeutic areas.

The synthesis of 4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to enhance yield and purity. The introduction of the hydroxyphenyl group at the 4-position plays a crucial role in modulating the compound's solubility and bioavailability. Additionally, the presence of multiple methyl groups at positions 3 and 7 imparts steric hindrance and influences the molecule's conformational flexibility.

Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of this compound. Using molecular docking simulations and quantum mechanics calculations, scientists have identified key binding motifs that could be exploited for drug design. For instance, the quinolinone moiety is known to interact with various protein targets through hydrogen bonding and π-π interactions. These insights have paved the way for exploring its potential as an inhibitor of enzymes involved in neurodegenerative diseases such as Alzheimer's.

Experimental studies have demonstrated that CAS No 865658-73-7 exhibits promising anti-inflammatory and antioxidant properties. In vitro assays have shown that it can effectively scavenge free radicals and reduce oxidative stress in cellular models. Furthermore, preliminary animal studies suggest that it may possess neuroprotective effects by mitigating inflammation and promoting neuronal survival. These findings underscore its potential as a candidate for developing novel therapeutics against chronic inflammatory diseases.

The pharmacokinetic profile of this compound has also been investigated extensively. Studies indicate that it has moderate oral bioavailability and favorable distribution characteristics across various tissues. However, further research is required to optimize its pharmacokinetic properties for clinical applications. Researchers are currently exploring strategies such as prodrug design and nanoparticle encapsulation to enhance its bioavailability and reduce systemic toxicity.

In conclusion,4-(4-hydroxyphenyl)-3... represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further exploration in drug discovery programs. As research continues to uncover its full potential,CAS No 865658-73-7 may pave the way for innovative treatments in various disease areas.

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